N-(3-acetylphenyl)-6-methyl-2-(3-methylphenyl)quinoline-4-carboxamide
Description
N-(3-acetylphenyl)-6-methyl-2-(3-methylphenyl)quinoline-4-carboxamide: is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core substituted with acetylphenyl and methylphenyl groups, which may contribute to its unique chemical and biological properties.
Properties
IUPAC Name |
N-(3-acetylphenyl)-6-methyl-2-(3-methylphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O2/c1-16-6-4-8-20(12-16)25-15-23(22-13-17(2)10-11-24(22)28-25)26(30)27-21-9-5-7-19(14-21)18(3)29/h4-15H,1-3H3,(H,27,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCGLRIKONARKAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)NC4=CC=CC(=C4)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-6-methyl-2-(3-methylphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Substitution Reactions: The introduction of the acetylphenyl and methylphenyl groups can be achieved through Friedel-Crafts acylation and alkylation reactions, respectively. These reactions typically require catalysts such as aluminum chloride (AlCl3) and specific reaction conditions to ensure selective substitution.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where the quinoline derivative is reacted with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-6-methyl-2-(3-methylphenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline N-oxides.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) can convert the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, sodium borohydride (NaBH4) in methanol.
Substitution: AlCl3 as a catalyst for Friedel-Crafts reactions, sodium hydride (NaH) for nucleophilic substitutions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives of the quinoline compound.
Substitution: Various substituted quinoline derivatives depending on the substituents introduced.
Scientific Research Applications
N-(3-acetylphenyl)-6-methyl-2-(3-methylphenyl)quinoline-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent due to its quinoline core.
Biological Studies: The compound is used in biological assays to study its effects on cellular pathways and molecular targets.
Chemical Research: It serves as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Industrial Applications: The compound may be used in the development of new materials and as an intermediate in the synthesis of other quinoline derivatives.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-6-methyl-2-(3-methylphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, inhibiting DNA replication and transcription, which is a common mechanism for its anti-cancer activity. Additionally, the compound may inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-acetylphenyl)-2-methyl-1-piperidinecarboxamide
- N-(3-acetylphenyl)-3-[(3-methylphenyl)methoxy]benzamide
- N-(3-acetylphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]acetamide
Uniqueness
N-(3-acetylphenyl)-6-methyl-2-(3-methylphenyl)quinoline-4-carboxamide is unique due to its specific substitution pattern on the quinoline core, which may impart distinct biological activities compared to other similar compounds
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
